molecular formula C8H10N2O3 B2843438 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid CAS No. 1545863-47-5

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid

Cat. No.: B2843438
CAS No.: 1545863-47-5
M. Wt: 182.179
InChI Key: JBBJTLCJMYTHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid (CAS 1545863-47-5) is a high-purity chemical intermediate designed for research and development purposes. This compound features a fused pyrazolo-oxazepine heterocyclic scaffold, a structure of significant interest in medicinal chemistry for constructing novel bioactive molecules . The presence of a carboxylic acid functional group on the core structure provides a versatile handle for synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Heterocyclic compounds containing nitrogen and oxygen atoms, such as this one, are frequently explored in the search for new therapeutic agents . Related structural classes have been investigated for a range of biological activities, and the pyrazolo-oxazepine framework serves as a valuable building block in drug discovery efforts . This product is supplied for laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-5-9-10-3-1-2-4-13-7(6)10/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBJTLCJMYTHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C=NN2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrrolidin-2-ones with isoamyl nitrite in the presence of glacial acetic acid, followed by a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate . This reaction is carried out in benzene at 70°C, yielding the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent XLogP3 Hydrogen Bond Donors/Acceptors Ring System
5H,6H,7H,8H-Pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid (inferred) C₈H₉N₃O₃ 195.18 (calc.) -COOH ~0.2 2 / 5 Oxazepine (7-membered)
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride C₈H₁₄ClN₃O 203.67 -NH₂·HCl N/A 3 / 4 Oxazine (6-membered)
5H,6H,7H,8H-Pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde C₇H₉N₃O₂ 166.18 -CHO 0.8 0 / 3 Oxazepine (7-membered)
2-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-3-yl}acetic acid C₁₀H₁₄O₃ 182.21 (calc.) -CH₂COOH ~1.1 2 / 4 Oxazine (6-membered)
5H,6H,7H,8H-Pyrazolo[3,2-b][1,3]oxazepin-2-amine C₇H₁₁N₃O 153.18 -NH₂ N/A 2 / 3 Oxazepine (7-membered)

Key Observations :

  • Ring Size and Flexibility : The oxazepine ring (7-membered) in the target compound allows greater conformational flexibility compared to oxazine analogs (6-membered), as described by puckering amplitude and phase angle parameters . This may enhance binding to flexible protein pockets.

Biological Activity

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including anticancer properties, anti-inflammatory effects, and antimicrobial activity. The information is compiled from various studies and research findings to present a comprehensive overview.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 718621-99-9

Biological Activity Overview

The biological activities of pyrazole derivatives have been widely studied due to their diverse pharmacological properties. The specific compound in focus shows promise in several areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer potential. For instance:

  • A study evaluated various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. Compounds with halogen substituents demonstrated enhanced cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for certain breast cancer subtypes .
  • Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed promising results against BRAF(V600E) and EGFR pathways, which are critical in tumor growth and proliferation .

2. Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties:

  • In animal models, compounds similar to the target compound showed reduced levels of pro-inflammatory cytokines. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory activity .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been documented:

  • Several studies have reported that certain pyrazole derivatives exhibit significant antifungal activity against various phytopathogenic fungi. For example, one derivative demonstrated an EC50 value of 0.37 µg/mL against Rhizoctonia solani, outperforming commercial fungicides like carbendazol .

Research Findings and Case Studies

Study Objective Findings
Umesha et al. (2009)Evaluate anticancer activityIdentified two pyrazoles with cytotoxic effects in breast cancer cells; synergistic effect with doxorubicin observed .
Science.gov (2018)Synthesize and test pyrazole derivativesNotable inhibitory activity against BRAF(V600E), EGFR; potential as anticancer agents confirmed .
PMC (2022)Characterize biological activityWeak anticancer activity noted; structure-dependent effects on cell viability observed in A549 lung adenocarcinoma model .

Q & A

Q. How does the compound compare to structurally related heterocycles (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) in terms of kinase inhibition selectivity?

  • Methodological Answer : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler). Pyrazolo-oxazepines may exhibit broader selectivity due to their larger core structure, while pyrazolo-pyridinones show higher affinity for CDK2/cyclin E. Use selectivity scores (S10=number of kinases inhibited at 1 μMS_{10} = \text{number of kinases inhibited at 1 μM}) and heatmaps for visual comparison .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.